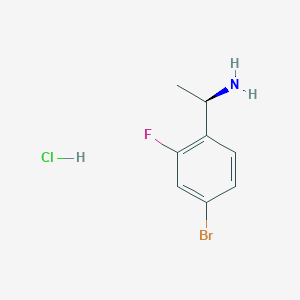

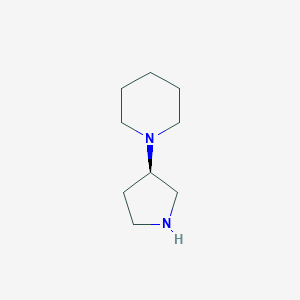

2-Piperidino-1,3-thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in several studies. For instance, a method for synthesizing 1,2,3-thiadiazole-5-carbaldehydes involves monobromination followed by treatment with sodium azide and decomposition in concentrated sulfuric acid . Another study describes the synthesis of thiazolo[3,2-a]pyridines and related compounds through condensation reactions using piperidine as a catalyst . Additionally, a green synthesis approach for thiazolo[3,2-a]pyridine derivatives has been reported, which utilizes malononitrile, aromatic aldehydes, and 2-mercaptoacetic acid without solvent . Furthermore, the synthesis of thiazolopyridines with a morpholin-4-yl moiety involves condensation and cyclocondensation reactions, demonstrating the versatility of thiazole chemistry .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by various interactions that stabilize the crystal structure. For example, the crystal and molecular structure of a specific imidazo[2,1-b][1,3,4]thiadiazole derivative is stabilized by intermolecular C-H…N, C-H…O, and C-H…F interactions . These interactions are crucial for the stability and properties of the compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions. The conversion of 1,2,3-thiadiazole-5-carbaldehydes into tetraazapentalenes via methylation of hydrazones is one such reaction . Ternary condensation reactions are also common, leading to the formation of various thiazolo[3,2-a]pyridine derivatives . Additionally, the reactivity of thiazolopyridines with different reagents such as DMF-DMA and triethylorthoformate has been explored, yielding a variety of novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystallographic data provided for an imidazo[2,1-b][1,3,4]thiadiazole derivative, such as space group and cell dimensions, are indicative of the solid-state properties of these compounds . The antimicrobial activity of some thiazolo[3,2-a]pyridine and thiazolo[3,2-a][1,8]naphthyridine derivatives has been evaluated, suggesting potential applications in medicinal chemistry .

Scientific Research Applications

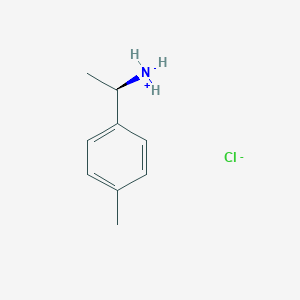

- “2-Piperidino-1,3-thiazole-5-carbaldehyde” has a CAS Number of 129865-52-7 and a molecular formula of C9H12N2OS .

- It’s available for purchase from scientific supply companies, indicating that it’s likely used in various types of laboratory research .

- One specific application mentioned is the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity .

-

Synthesis of Benzothiazine N-acylhydrazones : This compound is used in the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity .

-

Laboratory Chemicals : It is used as a laboratory chemical in various research applications . The specific details of these applications are not readily available.

-

Safety Data Sheet Information : According to the safety data sheet, this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and eye irritation and may cause respiratory irritation . This information is important for handling and storage in laboratory settings.

-

Synthesis of Benzothiazine N-acylhydrazones : This compound is used in the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity .

-

Laboratory Chemicals : It is used as a laboratory chemical in various research applications . The specific details of these applications are not readily available.

-

Safety Data Sheet Information : According to the safety data sheet, this compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and eye irritation and may cause respiratory irritation . This information is important for handling and storage in laboratory settings.

Safety And Hazards

The safety data sheet for 2-Piperidino-1,3-thiazole-5-carbaldehyde indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

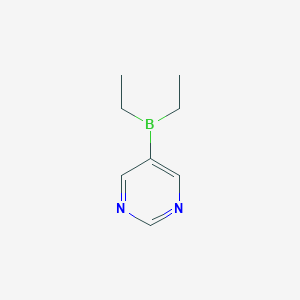

IUPAC Name |

2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-8-6-10-9(13-8)11-4-2-1-3-5-11/h6-7H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOAHSDBLWFXAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363172 |

Source

|

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819015 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Piperidino-1,3-thiazole-5-carbaldehyde | |

CAS RN |

129865-52-7 |

Source

|

| Record name | 2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)